a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid
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Overview
Description
a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a benzene ring substituted with a chlorine atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various organic compounds
Mechanism of Action
The mechanism of action of a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid primarily involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is removed by protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and carbon dioxide. This deprotection step is crucial in peptide synthesis, allowing for the subsequent coupling of amino acids .
Comparison with Similar Compounds
Similar Compounds
a-[(Fmoc-amino)methyl]-3-chlorobenzeneacetic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
a-[(Cbz-amino)methyl]-3-chlorobenzeneacetic acid: Contains a carbobenzoxy (Cbz) protecting group.
Uniqueness
a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid is unique due to the stability of the Boc protecting group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective deprotection is required .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWGDPUSNBKUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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